molecular formula C₁₄H₂₆O₃ B1145110 Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate CAS No. 412027-13-5

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate

Cat. No. B1145110
CAS RN: 412027-13-5
M. Wt: 242.35
InChI Key:
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Description

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate, commonly referred to as DIBO, is a synthetic organic compound with a wide range of applications. It is a colorless liquid with a relatively low boiling point and a faint odor. DIBO has been used in a variety of industrial and laboratory processes, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a stabilizer for pharmaceuticals. In recent years, DIBO has also been studied for its potential biological applications, including as a metabolic modulator, a neuroactive agent, and an anti-cancer agent.

Scientific Research Applications

Synthesis and Chemical Reactions

Research involving compounds with similar structures to Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate focuses on synthetic methodologies and the development of new chemical reactions. For example, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process, which could be relevant for constructing complex chemical structures using ethyl 2-(substituted-methyl)-2,3-butadienoates, showcasing the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). This highlights the potential for this compound to be used in complex synthesis pathways.

Polymerization

Singha, Ruiter, and Schubert (2005) investigated the atom transfer radical polymerization (ATRP) of monomers bearing oxetane groups, employing ethyl 2-bromoisobutyrate as an initiator. This study could hint at the utility of similar ethyl esters in polymerization processes to produce polymers with novel properties (Singha, Ruiter, & Schubert, 2005).

Material Science and Catalysis

The role of specific ethyl esters in catalysis, particularly in the context of Ziegler-Natta polymerization, is evident in research by Qia (2015), who developed a method for determining internal donors in catalyst systems. Such studies underline the importance of ester compounds in enhancing catalyst performance and polymer properties (Qia, 2015).

Reaction Mechanisms and Chemical Synthesis

The exploration of reaction mechanisms and the synthesis of novel compounds are significant areas of application. For instance, Pryadeina et al. (2007) described the synthesis and structure of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates, demonstrating the versatility of ethyl 3-oxopropionates in synthesizing compounds with potential biological activity (Pryadeina et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate involves the reaction of 2,2-Diisobutyl-1,3-dioxolane-4-methanol with ethyl acetoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "2,2-Diisobutyl-1,3-dioxolane-4-methanol", "Ethyl acetoacetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,2-Diisobutyl-1,3-dioxolane-4-methanol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 4: Purify the product by column chromatography or recrystallization to obtain Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate as a white solid." ] }

CAS RN

412027-13-5

Molecular Formula

C₁₄H₂₆O₃

Molecular Weight

242.35

synonyms

Ethyl 2-Acetyl-2-isobutyl-4-methylpentanoate;  2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid; 

Origin of Product

United States

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